6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents introduce fluorine atoms at specific positions on the benzoxazole ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This involves reacting the benzoxazole intermediate with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Pharmaceutical Industry: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Chemical Biology: The compound is used as a tool in chemical biology to probe biological systems and understand the role of specific molecular interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzofuran: Similar structure but with an oxygen atom in a different position on the benzene ring.
Uniqueness
The uniqueness of 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole lies in its specific combination of fluorine atoms and the piperazine ring, which confer distinct chemical and biological properties. These features may result in unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O/c16-10-1-2-12-13(7-10)23-15(20-12)22-5-3-21(4-6-22)14-18-8-11(17)9-19-14/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJLNKEEQNBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)F)C3=NC4=C(O3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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